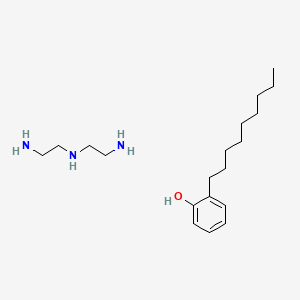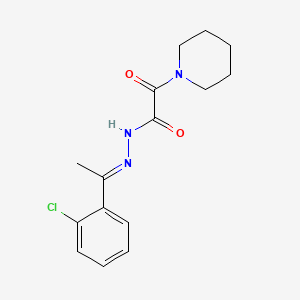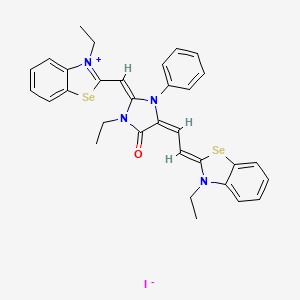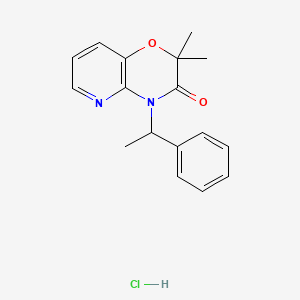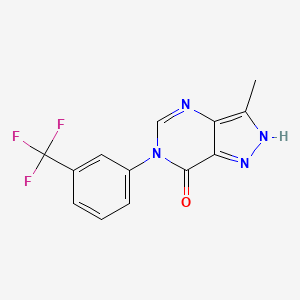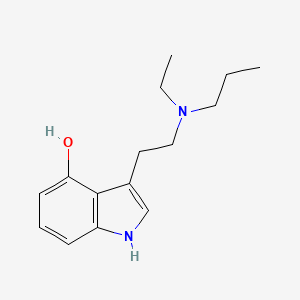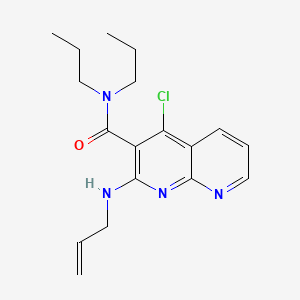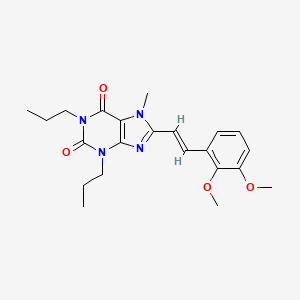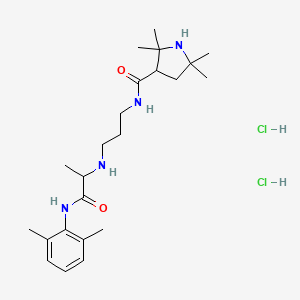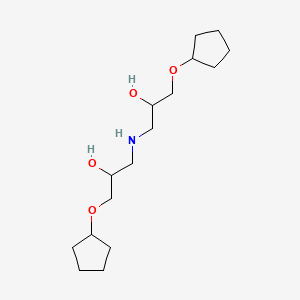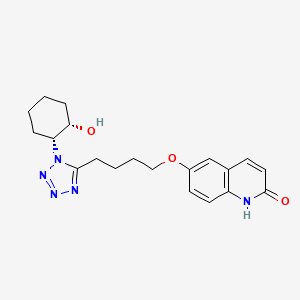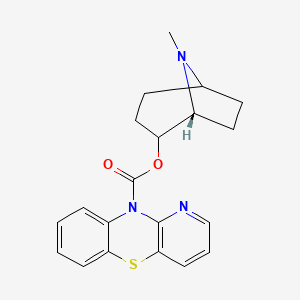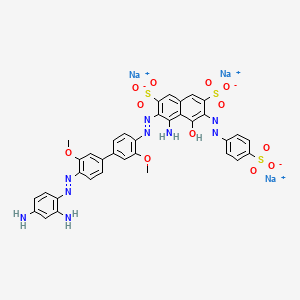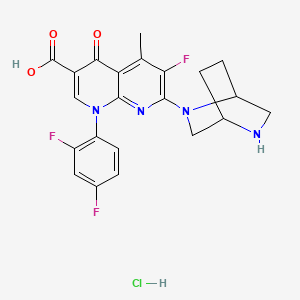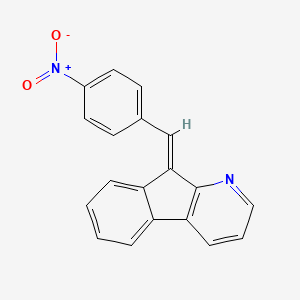
9-(4-Nitrobenzylidene)-1-azafluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Nitrobenzylidene)-1-azafluorene is a heterocyclic compound that features a benzylidene group substituted with a nitro group at the para position and an azafluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Nitrobenzylidene)-1-azafluorene typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-azafluorene. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Nitrobenzylidene)-1-azafluorene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to 9-(4-aminobenzylidene)-1-azafluorene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
9-(4-Nitrobenzylidene)-1-azafluorene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-Nitrobenzylidene)-1-azafluorene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azafluorene moiety may also interact with DNA or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Nitrophenyl)-1-azafluorene
- 9-(4-Nitrobenzylidene)-2-azafluorene
- 9-(4-Nitrobenzylidene)-1-azaindene
Uniqueness
9-(4-Nitrobenzylidene)-1-azafluorene is unique due to the specific positioning of the nitro group and the azafluorene moiety, which imparts distinct electronic and steric properties
Properties
CAS No. |
110576-14-2 |
|---|---|
Molecular Formula |
C19H12N2O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(9E)-9-[(4-nitrophenyl)methylidene]indeno[2,1-b]pyridine |
InChI |
InChI=1S/C19H12N2O2/c22-21(23)14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-20-19(17)18/h1-12H/b18-12+ |
InChI Key |
GBRGLUCMIMJAHQ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


